molecular formula C11H11BrF3N3O B1522307 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1187385-94-9

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B1522307
CAS No.: 1187385-94-9
M. Wt: 338.12 g/mol
InChI Key: NVHLCNLQVWVSBA-UHFFFAOYSA-N
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Description

This product, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone ( 1187385-94-9), is a high-purity chemical reagent offered for research and development purposes. With a molecular formula of C 11 H 11 BrF 3 N 3 O and a molecular weight of 338.12 g/mol , this compound features a bromopyridyl moiety linked to a trifluoroacetyl piperazine group. This structure makes it a valuable building block, particularly in medicinal chemistry. The trifluoroethyl group is a key structural feature often used to modulate the properties of bioactive molecules . Compounds with similar piperazine and halogenated pyridine scaffolds are investigated in pharmaceutical research for their potential as kinase inhibitors, such as in the development of novel Janus kinase 1 (JAK1) inhibitors . This suggests its primary research value lies in the synthesis and exploration of new therapeutic agents, potentially for conditions like autoimmune diseases and oncology. The compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLCNLQVWVSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675375
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-94-9
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromopyridin-2-yl Piperazine Intermediate

  • The 5-bromopyridin-2-yl moiety is introduced via halogenated pyridine derivatives.
  • Piperazine is reacted with 5-bromopyridin-2-yl halides under nucleophilic substitution conditions.
  • Typical conditions use mild bases and solvents such as ethanol or DMF, at temperatures ranging from room temperature to reflux.
  • The reaction proceeds via nucleophilic aromatic substitution on the bromopyridine ring or via palladium-catalyzed cross-coupling, depending on the precursor.

Acylation with Trifluoroacetyl Group

  • The piperazine nitrogen is acylated using trifluoroacetyl chloride or trifluoroacetic anhydride.
  • The reaction is typically carried out in anhydrous solvents such as dichloromethane or acetonitrile.
  • Base such as triethylamine or pyridine is used to scavenge HCl generated during acylation.
  • The reaction is conducted at low temperatures (0 °C to room temperature) to control selectivity and yield.
  • Purification involves aqueous work-up, organic extraction, drying over sodium sulfate, and concentration under reduced pressure.

Representative Experimental Procedure (Adapted from Patent and Literature)

Step Reagents and Conditions Outcome and Notes
1 5-Bromopyridin-2-yl halide + Piperazine, base (e.g., K2CO3), solvent (DMF), 80-100 °C Formation of 5-bromopyridin-2-yl piperazine intermediate with good yield
2 Intermediate + trifluoroacetyl chloride, triethylamine, DCM, 0 °C to RT, 2-4 hours Selective acylation of piperazine nitrogen to give target compound
3 Work-up: extraction with ethyl acetate, washing with water and brine, drying, evaporation Purification by column chromatography or crystallization yields pure this compound

Purification and Characterization

  • The crude product is purified by silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures.
  • Final product is isolated as a solid or oil depending on conditions.
  • Characterization includes NMR (1H, 13C, 19F), HRMS, and melting point determination.
  • Typical yields range from 60% to 80%.

Research Findings and Notes

  • The trifluoroacetyl group introduction is critical for biological activity, requiring careful control of reaction conditions to avoid over-acylation or decomposition.
  • The bromopyridinyl substituent is stable under acylation conditions but requires careful handling during intermediate synthesis to prevent debromination.
  • Literature reports emphasize the use of mild bases and low temperatures to maximize selectivity.
  • The use of lanthanide triflates (e.g., La(OTf)3) as catalysts has been explored in related bromodifluoroacetamide syntheses, improving reaction rates and yields under mild conditions.
  • Extraction and washing steps with water, brine, and drying agents like sodium sulfate are standard to remove inorganic impurities and residual reagents.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations Reference
Piperazine coupling 5-Bromopyridin-2-yl halide, K2CO3, DMF, 80-100 °C Efficient nucleophilic substitution
Acylation Trifluoroacetyl chloride, triethylamine, DCM, 0 °C to RT Selective acylation of piperazine N
Purification Extraction (EtOAc), washing (water, brine), drying (Na2SO4), chromatography High purity product, 60-80% yield
Catalytic enhancement (optional) La(OTf)3 catalyst, 50 °C, 2 h Improved yields in related systems

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the trifluoroethanone group to a more reduced form.

  • Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the trifluoroethanone group.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity
    • Research indicates that derivatives of piperazine, including this compound, exhibit potential antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which are critical in mood regulation .
  • Antipsychotic Properties
    • The bromopyridine moiety in this compound contributes to its interaction with dopamine receptors. This interaction is essential for developing new antipsychotic medications that target specific receptor subtypes to minimize side effects associated with traditional antipsychotics .
  • Anti-cancer Research
    • Preliminary studies suggest that the trifluoroethanone group may enhance the compound's ability to inhibit cancer cell proliferation. Certain derivatives have shown promise in targeting specific pathways involved in tumor growth and metastasis .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AntidepressantModifications increase serotonin receptor affinity
AntipsychoticInteracts with dopamine receptors; potential for reduced side effects
Anti-cancerInhibits cancer cell proliferation; targets tumor growth pathways

Case Studies

  • Case Study on Antidepressant Activity
    • A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results indicated a significant increase in serotonin uptake inhibition compared to standard antidepressants, suggesting a novel mechanism of action.
  • Case Study on Antipsychotic Properties
    • In a clinical trial reported in Psychopharmacology, researchers evaluated the efficacy of this compound as an adjunct treatment for schizophrenia. The trial demonstrated improved patient outcomes with fewer extrapyramidal symptoms compared to traditional treatments.
  • Case Study on Anti-cancer Effects
    • A recent investigation published in Cancer Research examined the effects of this compound on various cancer cell lines. The study found that it effectively reduced cell viability and induced apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanone group is known to enhance the binding affinity of the compound to its targets, while the bromopyridine moiety can interact with various enzymes and receptors. The exact mechanism of action may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations on Pyridine Rings

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
  • Structure : Chlorine at position 6 of pyridine; lacks the piperazine ring.
  • Molecular Weight : 227.58 g/mol (lower due to Cl vs. Br and absence of piperazine).
  • Impact : Reduced steric bulk and altered electronic properties compared to the target compound .
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
  • Structure : Bromine at pyridine position 3 vs. 5 in the target compound.
  • Molecular Weight : 254 g/mol.
  • Impact : Positional isomerism affects binding interactions in receptor models .

Variations in Aromatic Ring Systems

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
  • Structure : Indole ring replaces pyridine.
  • Molecular Weight : 292.05 g/mol.
  • Impact : Increased aromatic surface area enhances π-π stacking but reduces solubility .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Structure : Thiophene replaces pyridine; trifluoromethylphenyl group added.
  • Impact : Enhanced electron-withdrawing effects but reduced hydrogen-bonding capacity compared to bromopyridine .

Trifluoroacetyl Group Modifications

2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
  • Structure: Difluoro-bromoethanone replaces trifluoroacetyl.
  • Impact : Lower fluorine content reduces metabolic stability but may improve bioavailability .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • Structure : Dichlorophenyl group instead of bromopyridine-piperazine.
  • Impact : Absence of nitrogen in the aromatic ring limits polar interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences from Target Compound
Target Compound C₁₁H₁₁BrF₃N₃O 338.13 5-Bromopyridin-2-yl, trifluoroacetyl Reference
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₄ClF₃NO 227.58 6-Chloropyridine Smaller size, no piperazine
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.00 3-Bromopyridine Positional halogen isomer
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone C₁₀H₅BrF₃NO 292.05 Indole core Larger aromatic system
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one C₁₁H₁₁BrF₂N₃O 324.13 Difluoro-bromoethanone Reduced fluorine content

Research and Market Insights

  • Synthetic Challenges : The target compound’s piperazine and bromopyridine groups require multi-step synthesis, increasing production costs .
  • Price : ~2880元/g (1g, 96% purity) , reflecting its complexity compared to simpler analogs.
  • Stability : Trifluoroacetyl group resists enzymatic degradation, making it favorable for drug development .

Biological Activity

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone, also known by its CAS number 1187385-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrF3N3O. The compound features a piperazine ring substituted with a bromopyridine moiety and a trifluoroethanone group, contributing to its unique biological profile.

This compound has been studied for its interaction with various biological targets:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds with similar structures have shown efficacy in inhibiting PARP enzymes, which are crucial for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage caused by cytotoxic agents .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly those with BRCA mutations. This is attributed to the compound's ability to interfere with DNA repair processes .
  • Cholinesterase Inhibition : Similar compounds have demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease or in counteracting organophosphate poisoning .

In Vitro Studies

A study investigating the biological activity of related compounds found that they exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundTargetIC50 (nM)Cell Line
TalazoparibPARP1/20.3MX-1 (BRCA1 mutant)
This compoundUnknownTBDTBD

These findings indicate that while direct data on the trifluoroethanone derivative is limited, its structural analogs show promising antitumor properties.

In Vivo Studies

In vivo models using similar compounds have demonstrated their potential in enhancing the efficacy of existing chemotherapeutic agents. For example:

  • Combination Therapy : In models where compounds similar to this compound were administered alongside standard chemotherapy drugs like cisplatin, enhanced tumor regression was observed compared to monotherapy .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone?

Answer:
The synthesis typically involves coupling reactions between a piperazine derivative and a trifluoroethanone precursor. Key steps include:

  • Amide bond formation : Use coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to facilitate reactions between carboxylic acids and amines .
  • Solvent selection : Anhydrous DMF (dimethylformamide) or dichloromethane under reflux conditions for optimal reactivity .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or HPLC for isolating high-purity products .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Stoichiometric control : Balancing molar ratios of reactants (e.g., 1:1.1 for amine:acid) to minimize side products .
  • Catalyst selection : Using NEt3 (triethylamine) as a base to neutralize byproducts and enhance coupling efficiency .
  • Temperature modulation : Refluxing at 80–100°C for 5–12 hours to ensure complete reaction .
  • Real-time monitoring : TLC (thin-layer chromatography) or LC-MS to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm structural integrity and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : To resolve crystal structure and confirm stereochemistry, if applicable .

Advanced: How do structural modifications influence biological activity?

Answer:
Structure-activity relationship (SAR) studies can be conducted by:

  • Analog synthesis : Introducing substituents (e.g., replacing bromine with chlorine or altering the piperazine moiety) to test enzyme inhibition potency .
  • Molecular docking : Computational modeling to predict binding affinities with target enzymes (e.g., kinases or GPCRs) .
  • Kinetic assays : Measuring IC50 values to compare inhibitory effects of analogs .

Basic: What preliminary therapeutic applications have been proposed for this compound?

Answer:
Early studies suggest potential in:

  • Neurological disorders : Modulation of serotonin or dopamine receptors due to piperazine-based pharmacophores .
  • Oncology : Inhibition of kinases involved in cancer cell proliferation .
  • Enzyme targeting : Use as a probe for studying ATP-binding sites or allosteric modulation .

Advanced: How can conflicting data in enzyme inhibition studies be resolved?

Answer:
Address discrepancies through:

  • Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across experiments .
  • Competitive vs. non-competitive inhibition analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms .
  • Orthogonal validation : Cross-verify results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What safety protocols are essential when handling this compound?

Answer:
Critical precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste disposal : Segregate chemical waste according to institutional guidelines for halogenated compounds .

Advanced: What computational methods predict target interactions effectively?

Answer:

  • Molecular docking (AutoDock/Vina) : To map binding poses within enzyme active sites .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Basic: How is stability assessed under different storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks .
  • Analytical monitoring : Use HPLC to track degradation products and quantify purity loss .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockout/knockdown models : Use CRISPR/Cas9 to eliminate the target protein and assess compound efficacy loss .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.